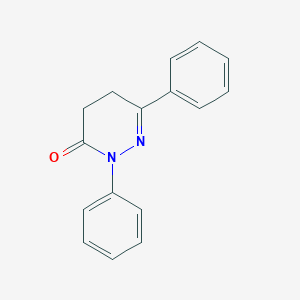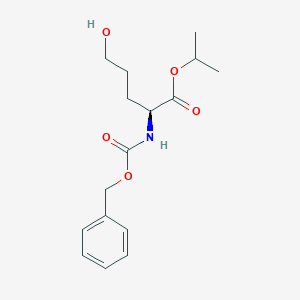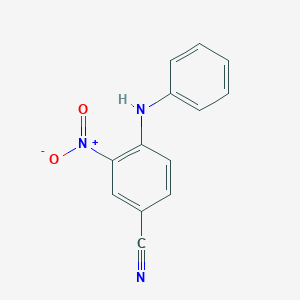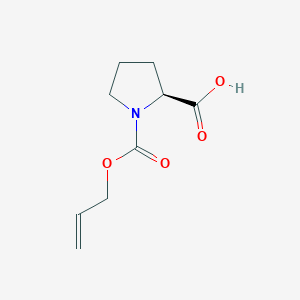
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DPPD and has a molecular formula of C17H14N2O. The compound has a pyridazine core that is substituted with two phenyl rings.
Mechanism Of Action
The mechanism of action of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one in lab experiments is its relatively simple synthesis method. The compound can be synthesized in moderate to good yields using readily available starting materials. Another advantage is its diverse range of potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to animal models or to carry out certain assays.
Future Directions
There are several future directions for the study of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one. One area of research is the development of more efficient synthesis methods for the compound. Another area is the investigation of the compound's potential use in combination therapies for cancer and other diseases. Additionally, there is a need for further studies on the compound's mechanism of action and its potential side effects. Overall, 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is a promising compound that has the potential to be developed into a novel therapeutic agent for a variety of diseases.
Synthesis Methods
The synthesis of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one involves the condensation of 2-aminopyridine and benzil in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in moderate to good yields. The compound can be purified by recrystallization from an appropriate solvent.
Scientific Research Applications
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
4578-59-0 |
|---|---|
Product Name |
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one |
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2,6-diphenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H14N2O/c19-16-12-11-15(13-7-3-1-4-8-13)17-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
NUPJVFNTHQXDSZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)





